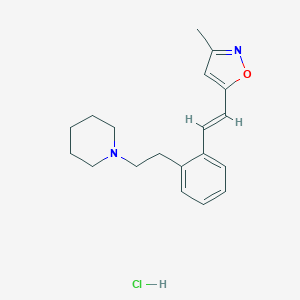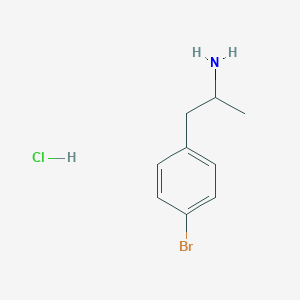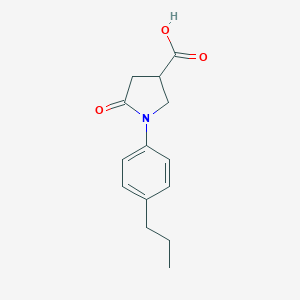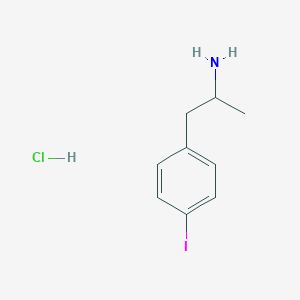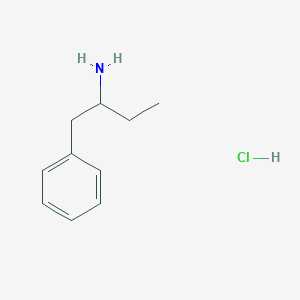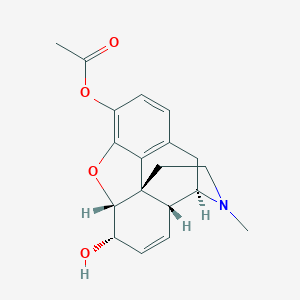
Ethyl 2-(1-cyanocyclohexyl)acetate
概要
説明
Ethyl 2-(1-cyanocyclohexyl)acetate, also known as ECHA, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. ECHA is a colorless liquid that is soluble in most organic solvents and has a molecular weight of 225.3 g/mol.
作用機序
The mechanism of action of Ethyl 2-(1-cyanocyclohexyl)acetate is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a cyano group. Ethyl 2-(1-cyanocyclohexyl)acetate has also been shown to undergo various chemical reactions such as reduction, oxidation, and hydrolysis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl 2-(1-cyanocyclohexyl)acetate. However, it has been reported to exhibit moderate toxicity in animal studies. Ethyl 2-(1-cyanocyclohexyl)acetate is also known to be a skin irritant and may cause respiratory irritation upon inhalation.
実験室実験の利点と制限
Ethyl 2-(1-cyanocyclohexyl)acetate has several advantages as a chemical intermediate in lab experiments. It is relatively easy to synthesize and has a high purity yield. Ethyl 2-(1-cyanocyclohexyl)acetate is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, Ethyl 2-(1-cyanocyclohexyl)acetate is moderately toxic and may pose a risk to researchers if handled improperly.
将来の方向性
There are several future directions for Ethyl 2-(1-cyanocyclohexyl)acetate research. One area of interest is the development of new synthetic routes for Ethyl 2-(1-cyanocyclohexyl)acetate that are more efficient and environmentally friendly. Another area of research is the investigation of the biological activity of Ethyl 2-(1-cyanocyclohexyl)acetate and its potential use as a drug candidate. Additionally, Ethyl 2-(1-cyanocyclohexyl)acetate can be used as a starting material for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, Ethyl 2-(1-cyanocyclohexyl)acetate is a versatile chemical intermediate that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has a high purity yield. However, Ethyl 2-(1-cyanocyclohexyl)acetate is moderately toxic and may pose a risk to researchers if handled improperly. Further research is needed to fully understand the mechanism of action and biological activity of Ethyl 2-(1-cyanocyclohexyl)acetate, and to explore its potential applications in drug discovery and material science.
科学的研究の応用
Ethyl 2-(1-cyanocyclohexyl)acetate has been extensively studied for its potential applications in various scientific research fields. One of the major areas of research is in the field of organic synthesis, where Ethyl 2-(1-cyanocyclohexyl)acetate is used as a key intermediate in the synthesis of various compounds. It is also used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
特性
CAS番号 |
133481-10-4 |
|---|---|
製品名 |
Ethyl 2-(1-cyanocyclohexyl)acetate |
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC名 |
ethyl 2-(1-cyanocyclohexyl)acetate |
InChI |
InChI=1S/C11H17NO2/c1-2-14-10(13)8-11(9-12)6-4-3-5-7-11/h2-8H2,1H3 |
InChIキー |
MRYZGCDTKUSBFA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1(CCCCC1)C#N |
正規SMILES |
CCOC(=O)CC1(CCCCC1)C#N |
その他のCAS番号 |
133481-10-4 |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
ethyl 2-(1-cyanocyclohexyl)acetate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


